molecular formula C9H11ClO B14128384 1-Chloro-2-(1-methoxyethyl)benzene

1-Chloro-2-(1-methoxyethyl)benzene

Cat. No.: B14128384
M. Wt: 170.63 g/mol
InChI Key: DNIVTXIESBOZDA-UHFFFAOYSA-N
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Description

1-Chloro-2-(1-methoxyethyl)benzene, also known by its CAS number 20001-46-1, is an organic compound with the molecular formula C9H11ClO It is a derivative of benzene, where a chlorine atom and a methoxyethyl group are substituted at the first and second positions, respectively

Preparation Methods

The synthesis of 1-Chloro-2-(1-methoxyethyl)benzene typically involves electrophilic aromatic substitution reactions. One common method includes the reaction of benzene with 1-chloro-2-methoxyethane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require controlled temperatures to ensure the desired substitution occurs without further side reactions .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain precise control over reaction parameters, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

1-Chloro-2-(1-methoxyethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, leading to the formation of 2-(1-methoxyethyl)phenol.

    Oxidation Reactions: The methoxyethyl group can be oxidized under strong oxidizing conditions to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to form 1-chloro-2-ethylbenzene using reducing agents like lithium aluminum hydride (LiAlH4).

Common reagents and conditions for these reactions include the use of strong acids or bases, oxidizing agents like potassium permanganate (KMnO4), and reducing agents such as LiAlH4 .

Scientific Research Applications

1-Chloro-2-(1-methoxyethyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various substitution and addition reactions.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aromatic compounds, providing insights into enzyme specificity and activity.

    Medicine: Research into its derivatives may lead to the development of new pharmaceuticals with potential therapeutic effects.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.

Mechanism of Action

The mechanism by which 1-Chloro-2-(1-methoxyethyl)benzene exerts its effects depends on the specific reaction it undergoes. In electrophilic aromatic substitution, the chlorine atom and methoxyethyl group influence the electron density of the benzene ring, directing incoming electrophiles to specific positions on the ring. This regioselectivity is crucial in determining the outcome of the reactions .

Comparison with Similar Compounds

1-Chloro-2-(1-methoxyethyl)benzene can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C9H11ClO

Molecular Weight

170.63 g/mol

IUPAC Name

1-chloro-2-(1-methoxyethyl)benzene

InChI

InChI=1S/C9H11ClO/c1-7(11-2)8-5-3-4-6-9(8)10/h3-7H,1-2H3

InChI Key

DNIVTXIESBOZDA-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1Cl)OC

Origin of Product

United States

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